![molecular formula C15H24O2 B1669341 Curcumol CAS No. 4871-97-0](/img/structure/B1669341.png)
Curcumol
概述
作用机制
生化分析
Biochemical Properties
Curcumol interacts with various enzymes, proteins, and other biomolecules. It has shown favorable pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific biomolecules that this compound interacts with are still being identified.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may affect its localization or accumulation
准备方法
合成路线和反应条件: 姜黄醇可以通过多种方法合成,包括从姜黄根茎的精油中提取。 一种方法是将姜黄醇封装在半乳糖化的脂质体中,以增强其靶向肝脏的功效 . 为此目的,已经优化了双步乳化法,提高了包封效率、粒径和稳定性 .
工业生产方法: 姜黄醇的工业生产涉及从姜黄根茎中提取,然后通过纯化工艺分离该化合物。 优化制备方法、处方和工艺参数对于获得高收率和高纯度至关重要 .
化学反应分析
反应类型: 姜黄醇会经历多种化学反应,包括氧化、还原和取代。 它在肝脏中代谢,在那里经历 I 相和 II 相代谢,通过氧化和还原过程转化为极性更强的代谢物 .
常用试剂和条件: 与姜黄醇相关的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件通常包括控制温度和 pH 值,以确保最佳反应速率和产物产率 .
形成的主要产物: 姜黄醇反应形成的主要产物包括其代谢物,如姜黄醇和姜黄烯,与母体化合物相比,这些代谢物表现出增强的生物活性 .
科学研究应用
Antitumor Activity
Curcumol has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:
- Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits cell proliferation, migration, and invasion in NSCLC cells. It modulates the expression of SP1 and miR-125b-5p, leading to decreased VEGFA expression, which is crucial for angiogenesis . In vitro studies showed that this compound treatment induced cell cycle arrest in the G0/G1 phase by inactivating the Akt/GSK3β/cyclin D1 pathway .
- Liver Cancer : In HepG2 liver cancer cells, this compound increased apoptosis and decreased proliferation by regulating the DJ-1/PTEN/PI3K/AKT signaling pathway. Higher concentrations of this compound significantly enhanced apoptosis levels .
- Prostate Cancer : this compound regulates the PDK1/AKT/mTOR signaling pathway via miR-9, inhibiting the malignant progression of prostate cancer. This regulation was confirmed through both in vitro and in vivo experiments, demonstrating a reduction in tumor size following this compound treatment .
- Melanoma : this compound also attenuates melanoma development by promoting miR-152-3p expression and suppressing key signaling pathways such as ERK/NF-κB and c-MET/PI3K/AKT .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly following cerebral ischemia:
- In a study involving mice subjected to middle cerebral artery occlusion (MCAO), this compound administration reduced infarct volume and neuronal damage while improving motor function recovery. It modulated inflammatory responses by decreasing pro-inflammatory gene expression and increasing anti-inflammatory markers in microglia .
Comprehensive Data Table
Case Studies
- Non-Small Cell Lung Cancer : A study showed that this compound effectively inhibited NSCLC cell lines' growth through specific molecular pathways, suggesting its potential as an adjunct therapy for lung cancer patients .
- Liver Cancer Treatment : Research indicated that this compound not only reduced cell viability but also enhanced apoptosis in HepG2 cells, highlighting its promise as a therapeutic agent against liver cancer .
- Cerebral Ischemia Recovery : In animal models, this compound significantly improved recovery metrics post-stroke, indicating its potential role in neurorehabilitation strategies .
相似化合物的比较
姜黄醇因其广泛的药理活性及其靶向多种通路的独特之处而与其他类似化合物不同。 类似的化合物包括:
姜黄素: 另一种从姜黄属植物中提取的化合物,以其抗炎和抗癌特性而闻名.
脱甲氧基姜黄素: 姜黄素的衍生物,具有类似的生物活性.
双脱甲氧基姜黄素: 另一种姜黄素衍生物,具有强大的药理作用.
生物活性
Curcumol, a bioactive compound derived from the roots of various plants, particularly from the Curcuma species, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anticancer properties, neuroprotective effects, anti-inflammatory actions, and its potential in treating various diseases.
1. Anticancer Properties
This compound exhibits potent anticancer activity across multiple cancer types. Research indicates that it can inhibit the growth of various cancer cells, including gastric adenocarcinoma, melanoma, hepatic cancer, and glioma. The mechanisms underlying these effects are multifaceted:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). For instance, in HepG2 cells, this compound treatment led to increased levels of p21 and p27 while reducing CDK2 and cyclin A1 levels .
- Induction of Apoptosis : this compound promotes apoptosis through various pathways. It enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This is achieved via the regulation of the p53 pathway and the modulation of NF-κB signaling .
- Inhibition of Metastasis : Studies demonstrate that this compound can decrease the invasive capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and suppressing Akt and JNK1/2-dependent NF-κB activity .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Gastric Adenocarcinoma | Cell cycle arrest at G0/G1 phase | Inhibition of CDKs and cyclins |
Melanoma | Apoptosis induction via ERK/NF-κB signaling | Reduced tumor volume in xenograft models |
Glioma | Suppression of FOXD2-As1-mediated EZH2 activation | Decreased cell proliferation and metastasis |
2. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly following cerebral ischemia. A study involving middle cerebral artery occlusion (MCAO) mice demonstrated that this compound treatment significantly reduced infarct volume and improved motor function recovery post-stroke.
- Microglial Polarization : this compound skews microglial polarization towards an anti-inflammatory phenotype, thereby reducing neuronal damage and inflammation .
- Cytokine Modulation : this compound treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) while increasing anti-inflammatory markers in brain tissues .
Table 2: Neuroprotective Effects of this compound
Parameter | Vehicle Group | This compound Treatment |
---|---|---|
Infarct Volume | High | Significantly reduced |
Motor Function Recovery | Impaired | Improved |
Pro-inflammatory Cytokines | Elevated | Decreased |
3. Anti-inflammatory Activity
This compound's anti-inflammatory properties have been attributed to its ability to modulate various signaling pathways:
- NF-κB Pathway Inhibition : By inhibiting NF-κB activity, this compound reduces the expression of pro-inflammatory genes, contributing to its therapeutic effects in inflammatory diseases .
- Cytokine Regulation : this compound has been found to decrease mRNA expression levels of pro-inflammatory cytokines while enhancing those related to anti-inflammatory responses .
属性
IUPAC Name |
2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPRVXWPCLVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4871-97-0 | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Curcumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Curcumol's anticancer activity?
A1: this compound exhibits its anticancer activity through a multifaceted approach, primarily targeting cell proliferation, apoptosis, metastasis, and resistance mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the specific pathways and molecules targeted by this compound in cancer cells?
A2: this compound has been shown to interact with various signaling pathways, including:
- JNK1/2 and Akt-dependent NF-κB signaling: this compound suppresses MMP-9 expression by inhibiting these pathways, thereby reducing breast cancer cell metastasis. []
- Janus kinase signaling pathway: this compound induces autophagy and apoptosis in MG-63 human osteosarcoma cells via this pathway. []
- UTX/MGMT axis: this compound reverses temozolomide resistance in glioma cells by regulating this axis. []
- miR-7/mTOR/SREBP1 pathway: this compound influences autophagy, ferroptosis, and lipid metabolism in prostate cancer cells through this pathway. []
- NCL/ERα36 and PI3K/AKT pathway: this compound inhibits breast cancer growth by targeting this pathway. [, ]
- SDF-1α/CXCR4/VEGF expression: this compound downregulates the expression of these factors, exhibiting therapeutic effects in chronic atrophic gastritis and gastric cancer. [, ]
- TGF-β1-mediated EMT: this compound attenuates epithelial-mesenchymal transition of nasopharyngeal carcinoma cells by regulating E-cadherin and N-cadherin via TGF-β1. []
- miR-152-3p/PI3K/AKT and ERK/NF-κB signaling: this compound inhibits melanoma proliferation and metastasis by modulating these pathways. []
- lncRNA FOXD2-AS1-promoted EZH2 activation: this compound inhibits malignant biological behaviors and TMZ resistance in glioma cells by suppressing this axis. [, ]
- JAK2/STAT3 Signaling Pathway: this compound attenuates endometriosis by inhibiting this pathway, reducing inflammatory cytokine secretion and cell proliferation. []
- AMPK/mTOR pathway: this compound promotes autophagy in nasopharyngeal carcinoma cells via this pathway. []
- miR-21-5p/SMAD7 axis: this compound inhibits pancreatic cancer cell growth and biological activities by regulating this axis. []
- PDK1/AKT/mTOR pathway: this compound inhibits prostate cancer progression by upregulating miR-9, which targets this pathway. []
- IGF-1R/PI3K/Akt signaling: this compound induces cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by inhibiting this pathway. []
Q3: Does this compound affect normal cells differently than cancer cells?
A3: Yes, studies indicate that this compound exhibits some selectivity towards cancer cells. For instance, it showed significant growth inhibition in SPC-A-1 lung adenocarcinoma cells but not in MRC-5 human embryonic lung fibroblasts. [] Similarly, it did not significantly affect the viability of normal prostate epithelial cells (RWPE-1) while inhibiting prostate cancer cell lines. [, ]
Q4: How does this compound affect the cell cycle and apoptosis in cancer cells?
A4: this compound has been shown to induce cell cycle arrest at various phases, including G0/G1 [, , , ] and G2/M [], depending on the cell type. It triggers apoptosis through both caspase-dependent and caspase-independent pathways. []
Q5: Does this compound impact cancer cell metastasis?
A5: Yes, this compound demonstrates anti-metastatic properties by inhibiting cell migration and invasion. It achieves this by downregulating MMPs (matrix metalloproteinases) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. [, , , , , ]
Q6: Can this compound modulate drug resistance in cancer cells?
A6: Yes, this compound has demonstrated the ability to enhance the sensitivity of cancer cells to chemotherapeutic agents like temozolomide [, , ] and cisplatin. []
Q7: What is the bioavailability of this compound?
A7: Oral bioavailability of this compound is relatively low, ranging from 9.2% to 13.1% in rats. []
Q8: How is this compound metabolized in the body?
A8: Studies in rats identified sixteen phase 1 metabolites of this compound in urine, mainly involving hydroxylation, epoxidation, and oxidation reactions. []
Q9: What is the tissue distribution profile of this compound?
A9: Following oral administration in rats, this compound exhibited rapid absorption and distribution, with high accumulation observed in the small intestine, colon, liver, and kidney. []
Q10: How stable is this compound, and are there any formulation strategies to improve its stability or bioavailability?
A10: While specific stability data from the provided abstracts is limited, this compound liposomes were found to be more stable than this compound solution under various stress conditions. [] Liposomal formulations offer a potential strategy for improving stability and bioavailability. []
Q11: What is the molecular formula and weight of this compound?
A11: this compound has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. []
Q12: What spectroscopic techniques are used to characterize this compound?
A12: this compound has been characterized using various spectroscopic techniques, including DSC (Differential Scanning Calorimetry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). []
Q13: What analytical methods are used to quantify this compound?
A13: HPLC (High-Performance Liquid Chromatography) coupled with various detectors, such as UV-Vis detectors, is commonly employed for quantifying this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。